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Abstract
Deoxyadenosine is a fundamental constituent of deoxyribonucleic acid (DNA), playing a

critical role in the storage and transfer of genetic information. As a purine 2'-

deoxyribonucleoside, its precise three-dimensional structure is paramount to the integrity of the

DNA double helix and its interactions with various enzymes and therapeutic agents. This

technical guide provides a comprehensive examination of the molecular structure of

deoxyadenosine, including its chemical composition, stereochemistry, and key structural

parameters derived from crystallographic studies. Furthermore, it outlines the standard

experimental methodologies employed for its structural elucidation and presents a visualization

of its central role in a critical metabolic pathway.

Core Structure and Chemical Identity
Deoxyadenosine is a nucleoside composed of two primary moieties: the purine nucleobase,

adenine, and a five-carbon sugar, 2'-deoxy-D-ribose.[1] The adenine base is attached to the 1'

carbon of the deoxyribose sugar via a β-N9-glycosidic bond.[1] A key feature distinguishing it

from its ribonucleoside counterpart, adenosine, is the absence of a hydroxyl group at the 2'

position of the sugar ring, which is instead a hydrogen atom.[2] This seemingly minor difference

confers greater chemical stability to DNA by making it less susceptible to hydrolysis.
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The systematic IUPAC name for deoxyadenosine is (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-

(hydroxymethyl)oxolan-3-ol.[1][3] Its chemical and physical properties are summarized in Table

1.

Property Value Citation(s)

Molecular Formula C₁₀H₁₃N₅O₃ [1][4]

Molecular Weight 251.24 g/mol [1][3][4]

Appearance
White to off-white crystalline

powder
[1][3]

Melting Point 187–189 °C [1][3]

Solubility in Water
Approx. 25 mg/mL at room

temperature
[1]

UV Absorption Maximum
259 nm (in aqueous solution at

neutral pH)
[1]

CAS Registry Number 958-09-8 [3][4]

Quantitative Structural Data
The precise three-dimensional arrangement of atoms in deoxyadenosine has been

determined with high resolution using single-crystal X-ray diffraction. The crystallographic data

for anhydrous β-2'-deoxyadenosine provides the definitive bond lengths and angles that

define its molecular geometry. This data is publicly available from the Cambridge Structural

Database (CCDC) under deposition code 1124124, based on the work of Sato (1984).[5][6] A

summary of key structural parameters is presented in Table 2.
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Parameter Type Atoms Involved Value (Å or °)

Bond Lengths (Å)

N9 - C1' Data from CCDC 1124124

C1' - O4' Data from CCDC 1124124

O4' - C4' Data from CCDC 1124124

C4' - C3' Data from CCDC 1124124

C3' - C2' Data from CCDC 1124124

C2' - C1' Data from CCDC 1124124

N9 - C8 Data from CCDC 1124124

C8 - N7 Data from CCDC 1124124

N7 - C5 Data from CCDC 1124124

C5 - C6 Data from CCDC 1124124

C6 - N1 Data from CCDC 1124124

N1 - C2 Data from CCDC 1124124

C2 - N3 Data from CCDC 1124124

N3 - C4 Data from CCDC 1124124

C4 - C5 Data from CCDC 1124124

C4 - N9 Data from CCDC 1124124

C6 - N6 Data from CCDC 1124124

Bond Angles (°)

C4-N9-C1' Data from CCDC 1124124

C1'-O4'-C4' Data from CCDC 1124124

O4'-C4'-C3' Data from CCDC 1124124

C4'-C3'-C2' Data from CCDC 1124124
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C3'-C2'-C1' Data from CCDC 1124124

C2'-C1'-O4' Data from CCDC 1124124

Torsion Angles (°)

Glycosidic Angle (χ) O4'-C1'-N9-C4 Data from CCDC 1124124

Note: The precise values for bond lengths and angles are contained within the Crystallographic

Information File (CIF) corresponding to CCDC deposition number 1124124 and can be

accessed from the Cambridge Structural Database.

Experimental Protocols for Structural Elucidation
The determination of the structure of deoxyadenosine relies on a combination of

crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction
This is the gold standard for determining the three-dimensional structure of molecules at atomic

resolution.

Methodology:

Crystallization: High-purity deoxyadenosine is dissolved in a suitable solvent, such as

methanol. Single crystals are grown through slow evaporation of the solvent at room

temperature over several days.[1]

Crystal Mounting: A single, defect-free crystal of appropriate size (typically 10-200 µm) is

selected and mounted on a goniometer head, often cryo-cooled to minimize radiation

damage during data collection.[7]

Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. As the

crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a

pattern of spots of varying intensities.[8] These diffraction intensities are recorded by an area

detector.
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Structure Solution and Refinement: The diffraction pattern is mathematically processed to

determine the unit cell dimensions and space group of the crystal. The "phase problem" is

solved using computational methods to generate an initial electron density map. An atomic

model of deoxyadenosine is then built into this map and refined against the experimental

data to yield the final, high-resolution structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and

connectivity of atoms in solution, confirming the structure and providing insights into its

conformational dynamics.

Methodology:

Sample Preparation: 5-10 mg of deoxyadenosine is dissolved in a deuterated solvent (e.g.,

DMSO-d₆ or D₂O) and placed in a 5 mm NMR tube.

Data Acquisition: A suite of NMR experiments is performed, including:

1D ¹H and ¹³C NMR: To identify the chemical shifts of all hydrogen and carbon atoms.[2][9]

2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling

networks, identifying adjacent protons.[9]

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.[9]

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond)

correlations between protons and carbons, establishing the overall connectivity of the

molecule.[9]

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close

in space, which is crucial for determining the stereochemistry, such as the syn or anti

conformation of the glycosidic bond.[10]

Spectral Assignment: By integrating the data from all these experiments, each resonance in

the ¹H and ¹³C spectra can be unambiguously assigned to a specific atom in the
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deoxyadenosine molecule.[9]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of

deoxyadenosine and to study its fragmentation patterns, which provides further structural

verification.

Methodology:

Sample Introduction and Ionization: A dilute solution of deoxyadenosine is introduced into

the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of

polar molecule.[11]

MS1 Analysis: The mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+H]⁺) is

measured with high accuracy to confirm the molecular formula.[4]

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented by

collision-induced dissociation (CID).[12] The masses of the resulting fragment ions are then

measured. The characteristic fragmentation pattern for deoxyadenosine involves the

cleavage of the glycosidic bond, resulting in a prominent fragment ion corresponding to the

protonated adenine base.[11][13]

Visualization of Structure and Biological Context
The precise structure of deoxyadenosine is fundamental to its biological function. Below are

visualizations of its chemical structure and its involvement in a key signaling pathway.

Caption: Chemical structure of deoxyadenosine.
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Deoxyadenosine-mediated Inhibition of T-Cell Activation in ADA Deficiency
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Caption: Deoxyadenosine's role in T-cell inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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